3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound this compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound this compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This results in ATP depletion, which is crucial for the survival and reproduction of the bacteria .
Pharmacokinetics
The compound has been shown to exhibit significant antimycobacterial activity, suggesting that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is the significant reduction in the viability of Mycobacterium tuberculosis . The compound achieves this by inhibiting the function of Cyt-bd, leading to ATP depletion and disruption of the bacteria’s energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd can affect the compound’s efficacy. It has been observed that the compound is less potent against strains of Mycobacterium tuberculosis that have higher expression of the Cyt-bd-encoding genes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate thieno[3,2-d]pyrimidin-4-one derivatives with 4-chlorobenzyl and 4-methoxyphenyl groups. The reaction conditions often include the use of catalysts and solvents to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow synthesis and automated reaction monitoring to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted thienopyrimidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antitubercular activities.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure and have been studied for their antitubercular activities.
Thieno[3,2-d]pyrimidin-4-amines: These compounds also exhibit inhibitory activity against cytochrome bd oxidase and are being explored as potential antitubercular agents.
Uniqueness
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of 4-chlorobenzyl and 4-methoxyphenyl groups enhances its potential as a therapeutic agent compared to other similar compounds .
Biological Activity
3-(4-chlorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16ClN3O2S, with a molecular weight of approximately 367.87 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of several bacterial strains. For example:
- Mycobacterium tuberculosis : Initial SAR studies revealed that derivatives of thieno[3,2-d]pyrimidine exhibited inhibitory effects on the cytochrome bd oxidase in various strains of Mycobacterium tuberculosis. The most potent compounds demonstrated IC50 values ranging from 6 to 54 μM .
Anticancer Activity
The compound has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro assays have demonstrated that certain thieno[3,2-d]pyrimidine derivatives induce apoptosis in cancer cell lines, potentially through the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Activity
Thieno[3,2-d]pyrimidines have also been reported to exhibit anti-inflammatory effects:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class have shown the ability to downregulate the production of pro-inflammatory cytokines in various in vitro models.
Structure-Activity Relationship (SAR)
The biological activity of thieno[3,2-d]pyrimidine derivatives is influenced by their structural features:
- Substituents : The presence of electron-withdrawing groups such as chloro or methoxy at specific positions on the phenyl rings enhances biological activity.
- Core Modifications : Modifications to the thieno[3,2-d]pyrimidine core can significantly impact potency and selectivity against target organisms or pathways.
Case Studies
- Antimicrobial Efficacy Against Mycobacterium tuberculosis : A study focusing on various thieno[3,2-d]pyrimidine derivatives reported significant inhibition against Mycobacterium bovis BCG and clinical isolates with varying IC50 values .
- Cancer Cell Line Response : In an examination of several cancer cell lines, derivatives showed promising results in reducing cell viability and inducing apoptosis .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-25-16-8-4-14(5-9-16)17-11-26-19-18(17)22-12-23(20(19)24)10-13-2-6-15(21)7-3-13/h2-9,11-12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPVCXNJOFYTFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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